

# Application Note: Measuring the Synergy of CG-806 and Venetoclax

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CG-806

Cat. No.: B606623

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**CG-806** (luxeptinib) is a potent, non-covalent, oral inhibitor of both FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).<sup>[1]</sup> It has demonstrated significant anti-leukemic activity in preclinical models of acute myeloid leukemia (AML), irrespective of FLT3 mutational status, by inducing cell cycle arrest and apoptosis.<sup>[2][3]</sup> Venetoclax is a selective, orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein.<sup>[4][5][6]</sup> By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, leading to the initiation of apoptosis in cancer cells that overexpress BCL-2.<sup>[4][5][6]</sup>

The combination of a FLT3 inhibitor with a BCL-2 inhibitor has a strong mechanistic rationale for achieving synergistic anti-cancer effects, particularly in hematologic malignancies.<sup>[7][8][9][10][11][12][13]</sup> FLT3 signaling can upregulate the expression of anti-apoptotic proteins like Mcl-1. Inhibition of FLT3 by **CG-806** can lead to the downregulation of Mcl-1, thereby increasing the dependence of cancer cells on BCL-2 for survival.<sup>[7]</sup> This increased reliance on BCL-2 makes the cells more susceptible to apoptosis induction by venetoclax. Preclinical studies have indeed shown that combining FLT3 inhibitors with venetoclax results in synergistic cytotoxicity in AML cells.<sup>[7][8][9][10][11][12][13][14]</sup> This application note provides detailed protocols for measuring the synergy between **CG-806** and venetoclax in cancer cell lines.

## Key Experimental Protocols

# Cell Viability Assay to Determine IC50 Values and Synergy

This protocol is designed to assess the effect of **CG-806** and venetoclax, alone and in combination, on the viability of cancer cells. The half-maximal inhibitory concentration (IC50) for each drug will be determined, and these values will be used to design the synergy experiments.

## Materials:

- Cancer cell lines (e.g., MV4-11 for FLT3-ITD AML)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **CG-806** (LUXEPTINIB)
- Venetoclax
- DMSO (for drug dissolution)
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Luminometer

## Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium. Incubate overnight.
- Drug Preparation: Prepare stock solutions of **CG-806** and venetoclax in DMSO. Create serial dilutions of each drug in complete medium.
- Single-Agent Treatment (IC50 Determination):
  - Treat the cells with increasing concentrations of **CG-806** or venetoclax alone.

- Include a vehicle control (DMSO-treated) group.
- Incubate for 72 hours.
- Combination Treatment (Synergy Assessment):
  - Treat the cells with a matrix of concentrations of **CG-806** and venetoclax in a constant ratio (e.g., based on the ratio of their IC50 values).
  - Incubate for 72 hours.
- Cell Viability Measurement:
  - Equilibrate the plate to room temperature.
  - Add 100 µL of CellTiter-Glo® reagent to each well.
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a luminometer.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Determine the IC50 values for each drug using non-linear regression analysis.
  - Analyze the synergy of the drug combination using the Chou-Talalay method to calculate the Combination Index (CI).[\[15\]](#)[\[16\]](#)[\[17\]](#)

## Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol quantifies the induction of apoptosis by **CG-806** and venetoclax, alone and in combination.

Materials:

- Cancer cell lines
- Complete cell culture medium
- **CG-806**
- Venetoclax
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with **CG-806**, venetoclax, or the combination at predetermined concentrations (e.g., their respective IC50 values) for 48 hours. Include a vehicle control.
- Cell Harvesting and Staining:
  - Harvest the cells and wash with cold PBS.
  - Resuspend the cells in 1X Binding Buffer.
  - Add Annexin V-FITC and PI to the cell suspension.
  - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Analyze the stained cells using a flow cytometer.
  - Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

## Western Blot Analysis of Apoptosis-Related Proteins

This protocol examines the effect of the drug combination on the expression levels of key proteins involved in the apoptotic pathway.

### Materials:

- Cancer cell lines
- Complete cell culture medium
- **CG-806**
- Venetoclax
- Cell lysis buffer
- Protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-BCL-2, anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-BIM, anti-p-FLT3, anti-p-BTK, and anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

### Procedure:

- Cell Treatment and Lysis: Treat cells with **CG-806**, venetoclax, or the combination for 24-48 hours. Lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Western Blotting:
  - Separate the protein lysates by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane and incubate with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  - Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize to a loading control (e.g.,  $\beta$ -actin).

## Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: IC50 Values of **CG-806** and Venetoclax in Cancer Cell Lines

| Cell Line | CG-806 IC50 (nM) | Venetoclax IC50 (nM) |
|-----------|------------------|----------------------|
| MV4-11    |                  |                      |
| MOLM-13   |                  |                      |
| OCI-AML3  |                  |                      |

Table 2: Combination Index (CI) Values for **CG-806** and Venetoclax Combination

| Cell Line                                                                                                                                    | F <sub>a</sub> = 0.5 | F <sub>a</sub> = 0.75 | F <sub>a</sub> = 0.9 | Synergy Interpretation |
|----------------------------------------------------------------------------------------------------------------------------------------------|----------------------|-----------------------|----------------------|------------------------|
| MV4-11                                                                                                                                       |                      |                       |                      |                        |
| MOLM-13                                                                                                                                      |                      |                       |                      |                        |
| OCI-AML3                                                                                                                                     |                      |                       |                      |                        |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. <a href="#">[15]</a><br><a href="#">[18]</a> |                      |                       |                      |                        |

Table 3: Percentage of Apoptotic Cells after Treatment

| Treatment           | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) |
|---------------------|-------------------|------------------|---------------------|
| Vehicle Control     |                   |                  |                     |
| CG-806              |                   |                  |                     |
| Venetoclax          |                   |                  |                     |
| CG-806 + Venetoclax |                   |                  |                     |

## Visualization of Pathways and Workflows

### Signaling Pathways

[Click to download full resolution via product page](#)

Caption: Signaling pathways of **CG-806** and venetoclax leading to apoptosis.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing **CG-806** and venetoclax synergy.

## Synergy Analysis Logic



[Click to download full resolution via product page](#)

Caption: Logical flow of synergy determination using the Combination Index.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclexthcp.com]
- 5. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 6. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclexthcp.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic effect of BCL2 and FLT3 co-inhibition in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and

data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Measuring the Synergy of CG-806 and Venetoclax]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606623#how-to-measure-cg-806-synergy-with-venetoclax>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)